molecular formula C13H9BrN4O2 B2827137 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde CAS No. 1376362-20-7

4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde

Cat. No.: B2827137
CAS No.: 1376362-20-7
M. Wt: 333.145
InChI Key: MWWRZSWOQCGIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that have been reported to have various pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies. For instance, a series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

New 3-bromo and 1,4-diaminomethyl derivatives of 4-aminopyrazolo[3,4-d]pyrimidine were obtained by bromination and aminomethylation, respectively .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry and drug discovery efforts. The synthesis of these compounds involved condensation reactions and 1,3-dipolar cycloadditions, establishing their structural and functional diversity for therapeutic applications (Rahmouni et al., 2016).

Antiviral Activity

Pyrazolopyrimidine analogues of sangivamycin and toyocamycin showed specific activity against human cytomegalovirus and herpes simplex virus type 1, indicating their relevance in antiviral research. These findings suggest that modifications to the pyrazolopyrimidine scaffold can yield compounds with significant antiviral properties (Saxena et al., 1990).

Antimicrobial Evaluation

The synthesis of new triazolopyrimidines and their evaluation against various microbial strains revealed modest to good antimicrobial activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Prasanna Kumara et al., 2013).

Fluorescent Probes

Pyrazolopyrimidines have been utilized as intermediates for the preparation of functional fluorophores, demonstrating their utility in the development of fluorescent probes. These compounds' photophysical properties, such as large Stokes shifts and strong fluorescence intensities, make them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Phosphodiesterase Inhibition

The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors have been explored for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research demonstrates the therapeutic potential of pyrazolopyrimidine derivatives in central nervous system disorders (Li et al., 2016).

Properties

IUPAC Name

4-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O2/c1-18-12-10(11(14)17-18)13(16-7-15-12)20-9-4-2-8(6-19)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWRZSWOQCGIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)OC3=CC=C(C=C3)C=O)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.